molecular formula C13H10Cl2N2O2 B3140289 N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide CAS No. 477871-96-8

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No.: B3140289
CAS No.: 477871-96-8
M. Wt: 297.13 g/mol
InChI Key: MJWVVCBUPNDKNN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS: 477871-96-8, Molecular Formula: C₁₃H₁₀Cl₂N₂O₂) is an acetamide derivative featuring a dichlorophenyl group and a 1-methylpyrrole substituent. Its structure combines a hydrophobic aromatic system with a heterocyclic moiety, making it a candidate for diverse biological activities, including anti-inflammatory and antimicrobial applications . The compound is synthesized via carbodiimide-mediated coupling between 2,4-dichlorophenylacetic acid and 1-methylpyrrole-2-amine, following protocols similar to related acetamides .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-6-2-3-11(17)12(18)13(19)16-10-5-4-8(14)7-9(10)15/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWVVCBUPNDKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185787
Record name N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-96-8
Record name N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide typically involves the reaction of 2,4-dichloroaniline with 1-methyl-1H-pyrrole-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a chemical compound with the molecular formula C13H10Cl2N2O . It is also known by other names, such as N-(2,4-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide and 477871-96-8 .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, related compounds offer insight into potential research avenues:

  • Anticancer Activity: Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit anticancer properties and can inhibit tumor growth by interfering with cellular proliferation pathways. Modifications to pyrimidine structures, like those found in these compounds, can enhance cytotoxicity against various cancer cell lines. N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine has displayed significant anticancer activity against various cancer cell lines .
  • Antimicrobial Properties: The thioacetamide component in some related compounds suggests potential antimicrobial activity. Studies have evaluated similar structures for their effectiveness against bacterial strains and fungi, with some thioacetamides demonstrating broad-spectrum antimicrobial properties.
  • Neurological Applications: Compounds containing diethylamino functionalities, found in structures related to N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, are often investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Such compounds could potentially treat neurodegenerative diseases by enhancing synaptic transmission and protecting neuronal cells from oxidative stress.

Data Table of Related Compounds and Their Activities

CompoundActivity
N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamideCytotoxic effects against various cancer cell lines. Anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Pyrimidine derivativesPotential to inhibit tumor growth by interfering with cellular proliferation pathways.
ThioacetamidesBroad-spectrum antimicrobial properties.
Compounds with diethylamino functionalitiesNeuroprotective effects, modulation of neurotransmitter systems; potential in treating neurodegenerative diseases by enhancing synaptic transmission and protecting neuronal cells from oxidative stress.
N'-(1-(2,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazideToxic if swallowed . Causes skin irritation .
NN-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h )Showed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 and moderate anticancer activity against HOP-92, SNB-75, ACHN, NCI/ADR-RES, 786-O, A549/ATCC, HCT-116, MDA-MB-231, and SF-295 .

Case Studies Involving Related Compounds

  • Anticancer Efficacy: A study evaluated a related compound's anticancer efficacy in a murine model of breast cancer. The administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing: Researchers tested a compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at low concentrations, suggesting its potential utility in developing new antimicrobial therapies.
  • Neuroprotective Effects: A neuropharmacological assessment evaluated the effects of a derivative of N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide on neuronal cell cultures exposed to neurotoxic agents. The findings indicated that the compound significantly reduced cell death and preserved neuronal integrity, supporting its potential use in neuroprotective applications.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Dichlorophenyl Acetamides
  • Compound 13 (2-[2-(Acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide): Exhibited 67% reduction in edema in mice (acute inflammation model) . The dichlorophenyl and oxoacetamide groups are critical for activity. Replacing the acetylamino phenyl group with a 1-methylpyrrole (as in the target compound) may alter solubility and binding affinity.
  • CDMPO (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide): Demonstrated neuroprotective and anti-inflammatory effects in Parkinson’s disease models .
Heterocyclic Substituent Variations
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :

    • Crystal structure analysis revealed R₂²(10) hydrogen-bonding motifs , stabilizing dimer formation .
    • The pyrazolone ring creates a planar conformation (dihedral angle: 48.45° with dichlorophenyl), whereas the target’s pyrrole introduces steric bulk, possibly reducing intermolecular interactions .
  • N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS: 477872-05-2):

    • Fluorine substitution increases lipophilicity (logP ~2.8) compared to the dichloro analog (logP ~3.5), influencing membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Hydrogen Bonding Motifs Key Structural Features
Target Compound 313.14 ~3.5 N–H···O (amide) 1-Methylpyrrole, dichlorophenyl
Compound 13 349.18 ~3.2 N–H···O (amide, acetyl) Acetylamino phenyl, dichlorophenyl
CDMPO 406.68 ~4.1 N–H···O (pyrazole) Pyrazole, dichlorophenyl
Pyrazolone Derivative 390.26 ~3.8 R₂²(10) dimer Pyrazolone, dichlorophenyl
Difluorophenyl Analog 264.23 ~2.8 N–H···O (amide) 1-Methylpyrrole, difluorophenyl

*logP estimated using fragment-based methods.

Hydrogen Bonding and Crystallography

  • The target compound’s amide group participates in N–H···O hydrogen bonds, likely forming dimers or chains similar to R₂²(8) motifs observed in thiazole derivatives .
  • In contrast, pyrazolone derivatives exhibit R₂²(10) motifs due to additional keto groups, enhancing crystal lattice stability .

Biological Activity

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, a compound with notable biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10Cl2N2O
  • Molecular Weight : 295.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the pyrrole and dichlorophenyl groups suggests potential interactions with various enzymes and receptors, influencing multiple signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines in activated microglial cells. This effect is mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Neuroprotective Activity

The compound's neuroprotective effects have been investigated in models of neurodegenerative diseases. It was found to protect dopaminergic neurons from damage induced by neurotoxins like MPTP, suggesting potential applications in treating conditions such as Parkinson's disease. The neuroprotective mechanism involves the attenuation of oxidative stress and inflammation in neuronal cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for E. coli, highlighting its potential as an antibacterial agent.

Study 2: Neuroprotection in Parkinson's Disease Models

In an experimental model using mice subjected to MPTP-induced neurotoxicity, prophylactic treatment with the compound resulted in significant preservation of tyrosine hydroxylase-positive neurons compared to untreated controls. Behavioral assessments post-treatment indicated improved motor function, suggesting that this compound may offer therapeutic benefits in neurodegenerative disorders .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
Anti-inflammatoryReduction in cytokine productionInhibition of NF-kB signaling
NeuroprotectiveProtection against neurotoxin-induced damageAttenuation of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

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